molecular formula C9H8BF3O2 B3004619 trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid CAS No. 352525-91-8

trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid

Cat. No.: B3004619
CAS No.: 352525-91-8
M. Wt: 215.97
InChI Key: BBNQFBHQOPZKTI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is a useful research compound. Its molecular formula is C9H8BF3O2 and its molecular weight is 215.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Synthesis of trans-2-(trifluoromethyl)cyclopropanes

    The compound is utilized in the Suzuki reactions for synthesizing trans-2-(trifluoromethyl)cyclopropylboronic acid derivatives. These reactions, involving various aryl or heteroaryl coupling partners, yield cyclopropyl products in moderate to excellent yields (Duncton & Singh, 2013).

  • Suzuki-Type Homocoupling Reactions

    The compound aids in catalyzing Suzuki-type homocoupling reactions, with its reaction rate influenced by the base present, which acts synergistically with substrate molecules (Elias et al., 2017).

  • Dehydrative Condensation Catalyst

    It serves as a catalyst in dehydrative amidation between carboxylic acids and amines, particularly in α-dipeptide synthesis. The ortho-substituent of boronic acid plays a crucial role in accelerating amidation (Wang, Lu, & Ishihara, 2018).

Polymer and Material Science

  • Synthesis of Poly(phenylenevinylene)s

    The compound is involved in the synthesis of poly(phenylenevinylene)s (PPVs), where it undergoes photo-induced insolubilization and isomerization, thus impacting the material's properties (Wakioka, 2009).

  • Production of Vinylboronate Esters

    It is used in the synthesis of vinylboronate esters, which are essential for various material science applications. The synthesis involves dehydrogenative borylation of alkenes without consuming half of the alkene substrate by hydrogenation (Coapes et al., 2003).

Mechanistic Studies in Chemistry

  • Study of Catalytic Cycles

    The compound is utilized in computational studies to understand the catalytic cycles of cross-coupling reactions. These studies aid in understanding the different stages like oxidative addition, isomerization, and transmetalation in catalysis (Braga, Ujaque, & Maseras, 2006).

  • Investigation of Reaction Mechanisms

    It plays a role in investigating the mechanisms of reactions catalyzed by palladium nanocubes, contributing significantly to understanding the dynamics of catalytic processes (Elias et al., 2017).

Properties

IUPAC Name

[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-7(2-4-8)5-6-10(14)15/h1-6,14-15H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQFBHQOPZKTI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.